molecular formula C17H23NO7 B4220107 Diethyl 2-[1-(3-methoxy-4-methylphenyl)-2-nitroethyl]propanedioate

Diethyl 2-[1-(3-methoxy-4-methylphenyl)-2-nitroethyl]propanedioate

Cat. No.: B4220107
M. Wt: 353.4 g/mol
InChI Key: PNZBHFMHAUZKHS-UHFFFAOYSA-N
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Description

Diethyl [1-(3-methoxy-4-methylphenyl)-2-nitroethyl]malonate is an organic compound that belongs to the class of malonates It is characterized by the presence of a diethyl malonate moiety attached to a nitroethyl group, which is further substituted with a methoxy and methyl group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2-[1-(3-methoxy-4-methylphenyl)-2-nitroethyl]propanedioate typically involves the alkylation of diethyl malonate with a suitable nitroalkane. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the formation of the enolate intermediate. The enolate then undergoes nucleophilic substitution with the nitroalkane to form the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Diethyl [1-(3-methoxy-4-methylphenyl)-2-nitroethyl]malonate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Sodium hydroxide, various nucleophiles.

    Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products Formed

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted phenyl derivatives.

    Hydrolysis: Formation of carboxylic acids.

Scientific Research Applications

Diethyl [1-(3-methoxy-4-methylphenyl)-2-nitroethyl]malonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Diethyl 2-[1-(3-methoxy-4-methylphenyl)-2-nitroethyl]propanedioate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ester groups can be hydrolyzed to release active carboxylic acids, which can further participate in biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: A simpler analog without the nitro and phenyl substitutions.

    Dimethyl malonate: Similar structure but with methyl esters instead of ethyl esters.

    Ethyl acetoacetate: Contains a keto group instead of the nitro group.

Uniqueness

Diethyl [1-(3-methoxy-4-methylphenyl)-2-nitroethyl]malonate is unique due to the presence of both nitro and methoxy groups on the phenyl ring, which impart distinct chemical and biological properties. This makes it a valuable compound for specialized applications in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

diethyl 2-[1-(3-methoxy-4-methylphenyl)-2-nitroethyl]propanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO7/c1-5-24-16(19)15(17(20)25-6-2)13(10-18(21)22)12-8-7-11(3)14(9-12)23-4/h7-9,13,15H,5-6,10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNZBHFMHAUZKHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C[N+](=O)[O-])C1=CC(=C(C=C1)C)OC)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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